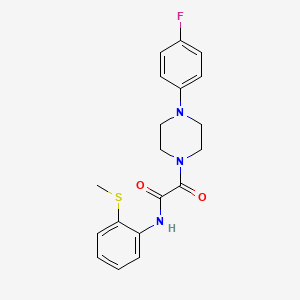

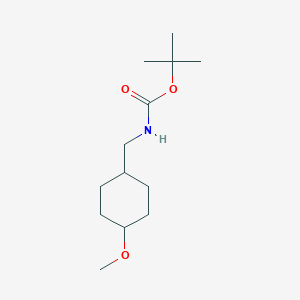

Ethyl 2-(2-benzoylbenzenesulfonamido)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

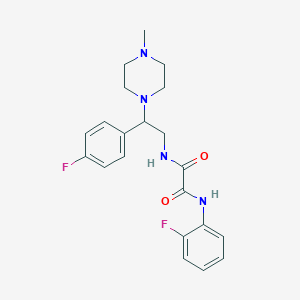

Ethyl 2-(2-benzoylbenzenesulfonamido)acetate, also known as EBB, is a synthetic compound that belongs to the class of sulfonamide derivatives. EBB has gained interest in the scientific community due to its potential applications in drug discovery and development.

Applications De Recherche Scientifique

Synthesis Techniques and Chemical Reactions

Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, related to the compound , has been utilized in the Lossen rearrangement to synthesize hydroxamic acids and ureas from carboxylic acids without racemization, offering an environmentally friendly and cost-effective method due to the recyclability of byproducts (Kishore Thalluri et al., 2014). Additionally, the compound finds application in CuCN and N-benzylbenzenesulfonamide catalyzed 1,4-addition of diorganozincs to α,β-unsaturated ketones, highlighting its role in facilitating reactions with high yields and proposing a catalytic cycle based on kinetic studies (M. Kitamura et al., 2000).

Novel Compound Synthesis

The synthesis of α-isomalto-oligosaccharide derivatives indicates the versatility of benzoylbenzenesulfonamido-related compounds in creating complex molecular structures, showing potential for diverse applications, including in protein conjugates (R. Eby, 1979). Celecoxib derivatives, synthesized using a related methodology, have demonstrated a range of biological activities, suggesting the potential of such compounds in pharmaceutical applications (Ş. Küçükgüzel et al., 2013).

Anaerobic Oxidation and Environmental Implications

The investigation into anaerobic oxidation of ethylbenzene by strain EB1, leading to potential benzoyl acetate formation, underlines the environmental relevance of such compounds in biodegradation processes (H. Ball et al., 1996).

Chemical Synthesis and Catalysis

Ethyl 6-phenyl-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylate synthesis via phosphine catalysis exemplifies the compound's role in complex chemical synthesis processes, showcasing its utility in creating intricate molecular structures (Kui Lu et al., 2009).

Material Science and Engineering

The preparation of 2-ethyl-4-methylimidazole derivatives as latent curing agents for epoxy resin, utilizing ethyl benzoylbenzenesulfonamido derivatives, illustrates the material science applications of such compounds in enhancing the properties of polymers (Dingfeng Lei et al., 2015).

Propriétés

IUPAC Name |

ethyl 2-[(2-benzoylphenyl)sulfonylamino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5S/c1-2-23-16(19)12-18-24(21,22)15-11-7-6-10-14(15)17(20)13-8-4-3-5-9-13/h3-11,18H,2,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDBZYRGTHBOEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNS(=O)(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(naphthalen-1-yl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2735440.png)

![2-[(2-ethylphenyl)amino]-N-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2735442.png)

![3-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2735444.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2735450.png)

![2-amino-4-(3,4-diethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2735454.png)